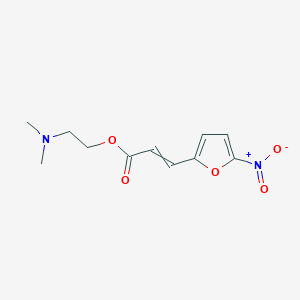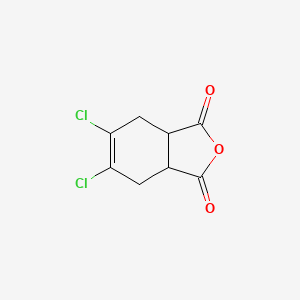
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the chlorination of a precursor benzofuran compound. One common method involves the reaction of 3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions result in the formation of various functionalized benzofuran derivatives.
Applications De Recherche Scientifique
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: Researchers study the biological activity of this compound and its derivatives to explore potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has phenyl groups at the 4 and 7 positions, which significantly alter its chemical properties and applications.
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: The presence of methyl groups at the 5 and 6 positions makes this compound less reactive compared to its dichloro counterpart.
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione: This parent compound lacks the chlorine substituents, resulting in different reactivity and applications.
Uniqueness
5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to the presence of chlorine atoms at the 5 and 6 positions. These substituents enhance its reactivity and provide opportunities for further functionalization. The compound’s distinct structure and properties make it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
89894-51-9 |
|---|---|
Formule moléculaire |
C8H6Cl2O3 |
Poids moléculaire |
221.03 g/mol |
Nom IUPAC |
5,6-dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-4H,1-2H2 |
Clé InChI |
TUBMGLHBPDOANZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC(=C1Cl)Cl)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




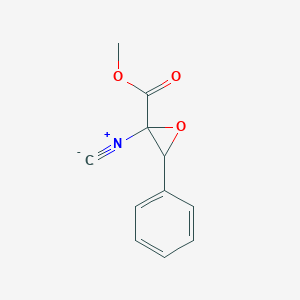
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)

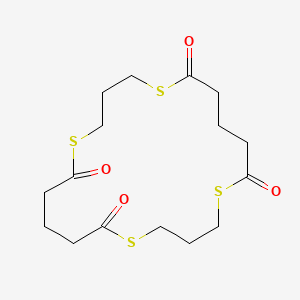

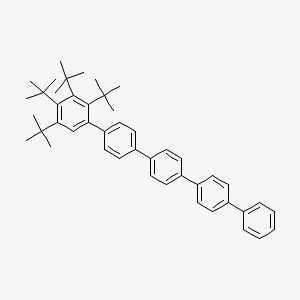
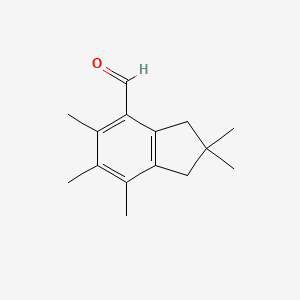
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

